Cas no 1803876-54-1 (5-Ethylbenzo[d]oxazole-2-carbonyl chloride)

5-Ethylbenzo[d]oxazole-2-carbonyl chloride is a reactive acyl chloride derivative commonly employed as a key intermediate in organic synthesis, particularly in the preparation of amides, esters, and other functionalized heterocyclic compounds. Its benzo[d]oxazole core provides structural rigidity, while the carbonyl chloride group enables efficient coupling reactions with nucleophiles such as amines and alcohols. This compound is valued for its high reactivity and selectivity in introducing the 5-ethylbenzo[d]oxazole moiety into target molecules, making it useful in pharmaceutical and agrochemical research. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
5-Ethylbenzo[d]oxazole-2-carbonyl chloride structure
1803876-54-1 structure
Product name:5-Ethylbenzo[d]oxazole-2-carbonyl chloride
CAS No:1803876-54-1
MF:C10H8ClNO2
Molecular Weight:209.629021644592
CID:4818055

5-Ethylbenzo[d]oxazole-2-carbonyl chloride 化学的及び物理的性質

名前と識別子

    • 5-Ethylbenzo[d]oxazole-2-carbonyl chloride
    • インチ: 1S/C10H8ClNO2/c1-2-6-3-4-8-7(5-6)12-10(14-8)9(11)13/h3-5H,2H2,1H3
    • InChIKey: UJOXWYGEIISEOL-UHFFFAOYSA-N
    • SMILES: ClC(C1=NC2=C(C=CC(=C2)CC)O1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • トポロジー分子極性表面積: 43.1
  • XLogP3: 3.4

5-Ethylbenzo[d]oxazole-2-carbonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A081005198-1g
5-Ethylbenzo[d]oxazole-2-carbonyl chloride
1803876-54-1 98%
1g
$1,973.87 2022-04-02
Alichem
A081005198-250mg
5-Ethylbenzo[d]oxazole-2-carbonyl chloride
1803876-54-1 98%
250mg
$789.13 2022-04-02
Alichem
A081005198-500mg
5-Ethylbenzo[d]oxazole-2-carbonyl chloride
1803876-54-1 98%
500mg
$1,158.73 2022-04-02

5-Ethylbenzo[d]oxazole-2-carbonyl chloride 関連文献

5-Ethylbenzo[d]oxazole-2-carbonyl chlorideに関する追加情報

5-Ethylbenzo[d]oxazole-2-carbonyl chloride: A Comprehensive Overview

5-Ethylbenzo[d]oxazole-2-carbonyl chloride, also known by its CAS number 1803876-54-1, is a compound of significant interest in the field of organic chemistry and materials science. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. The presence of the ethyl group at the 5-position of the benzo[d]oxazole ring introduces unique electronic and steric properties, making it a valuable building block in various chemical syntheses.

The structure of 5-Ethylbenzo[d]oxazole-2-carbonyl chloride consists of a benzo[d]oxazole core with a carbonyl chloride group at the 2-position. This arrangement allows for versatile reactivity, particularly in nucleophilic acyl substitution reactions. The carbonyl chloride group is highly reactive, enabling the compound to act as an acylating agent in the synthesis of amides, esters, and other derivatives. Recent studies have highlighted its potential in the development of advanced materials, such as high-performance polymers and optoelectronic devices.

One of the most notable applications of 5-Ethylbenzo[d]oxazole-2-carbonyl chloride is in the field of drug discovery. Its ability to form stable amide bonds makes it an ideal candidate for constructing bioactive molecules with specific pharmacokinetic properties. Researchers have explored its use in designing inhibitors for various enzymes, including proteases and kinases, which are critical targets in cancer therapy.

In addition to its role in medicinal chemistry, this compound has found applications in organic synthesis as a key intermediate. Its reactivity and stability under mild conditions make it suitable for large-scale production processes. Recent advancements in catalytic methods have further enhanced its utility, enabling more efficient and selective transformations.

The synthesis of 5-Ethylbenzo[d]oxazole-2-carbonyl chloride typically involves a multi-step process starting from benzene derivatives. The introduction of the oxazole ring is often achieved through cyclization reactions, followed by functionalization at specific positions to install the desired substituents. The use of modern synthetic techniques, such as microwave-assisted synthesis and continuous flow chemistry, has significantly improved the yield and purity of this compound.

From an environmental perspective, understanding the degradation pathways and ecological impact of 5-Ethylbenzo[d]oxazole-2-carbonyl chloride is crucial for its sustainable use. Recent studies have focused on its biodegradation under aerobic and anaerobic conditions, revealing that it undergoes rapid transformation under certain microbial influences. This knowledge is essential for minimizing its environmental footprint during industrial applications.

In conclusion, 5-Ethylbenzo[d]oxazole-2-carbonyl chloride, with its unique chemical properties and versatile reactivity, continues to be a focal point in both academic research and industrial applications. Its role as a key intermediate in organic synthesis, coupled with its potential in drug discovery and materials science, underscores its importance in advancing modern chemistry.

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